molecular formula C8H3F5O3 B160305 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid CAS No. 128426-86-8

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Cat. No. B160305
M. Wt: 242.1 g/mol
InChI Key: XKNIFQLRUBLKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05496951

Procedure details

30 ml of an aqueous solution containing 6.60 g (0.096 moles) of sodium nitrite were slowly added dropwise, whilst stirring and ice-cooling, to a suspension of 15.53 g (0.064 moles) of 3-difluoromethoxy-2,4,5-trifluorobenzoyl amide [(XXVI), X=X'F, R16 --NH2 ] [prepared as described in step (b) above] in 20 ml of concentrated aqueous sulfuric acid, and the mixture was heated under reflux for 30 minutes. At the end of this time, it was cooled to room temperature, and then 50 ml of water were added it. The reaction mixture was then extracted with chloroform. The extract was washed with water and dried over anhydrous sodium sulfate, and then the solvent was removed by distillation under reduced pressure, to give 15.59 g of 3-difluoromethoxy-2,4,5-trifluorobenzoic acid as a colorless powder.
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
3-difluoromethoxy-2,4,5-trifluorobenzoyl amide
Quantity
15.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
( XXVI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
X'F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[F:5][CH:6]([F:20])[O:7][C:8]1[C:9]([F:19])=[C:10]([CH:14]=[C:15]([F:18])[C:16]=1[F:17])[C:11]([NH-])=[O:12].[OH2:21]>S(=O)(=O)(O)O>[F:5][CH:6]([F:20])[O:7][C:8]1[C:9]([F:19])=[C:10]([CH:14]=[C:15]([F:18])[C:16]=1[F:17])[C:11]([OH:21])=[O:12] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
6.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
3-difluoromethoxy-2,4,5-trifluorobenzoyl amide
Quantity
15.53 g
Type
reactant
Smiles
FC(OC=1C(=C(C(=O)[NH-])C=C(C1F)F)F)F
Name
( XXVI )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
X'F
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C(=C(C(=O)O)C=C(C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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